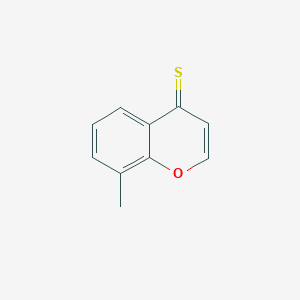![molecular formula C10H17NO B14358613 1-[(Oxan-2-ylidene)methyl]pyrrolidine CAS No. 91828-32-9](/img/structure/B14358613.png)
1-[(Oxan-2-ylidene)methyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Oxan-2-ylidene)methyl]pyrrolidine is a heterocyclic organic compound that features a pyrrolidine ring fused with an oxane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Oxan-2-ylidene)methyl]pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with oxane derivatives under specific conditions. For instance, the use of a Cp*Ir complex as a catalyst has been shown to facilitate the N-heterocyclization of primary amines with diols, leading to the formation of pyrrolidines .
Industrial Production Methods
Industrial production of this compound may involve the use of readily available starting materials and efficient catalytic systems. The combination of stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Oxan-2-ylidene)methyl]pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-[(Oxan-2-ylidene)methyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 1-[(Oxan-2-ylidene)methyl]pyrrolidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrrolidinone, 1-methyl-: This compound shares a similar pyrrolidine ring structure but differs in its functional groups.
Pyridine and Pyrrole: These are other examples of aromatic heterocycles that share some structural similarities with 1-[(Oxan-2-ylidene)methyl]pyrrolidine.
Uniqueness
This compound is unique due to its specific combination of a pyrrolidine ring and an oxane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
91828-32-9 |
|---|---|
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
1-(oxan-2-ylidenemethyl)pyrrolidine |
InChI |
InChI=1S/C10H17NO/c1-4-8-12-10(5-1)9-11-6-2-3-7-11/h9H,1-8H2 |
InChI-Schlüssel |
OPFLDHFEIUTRLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(=CN2CCCC2)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


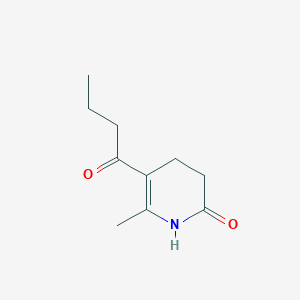
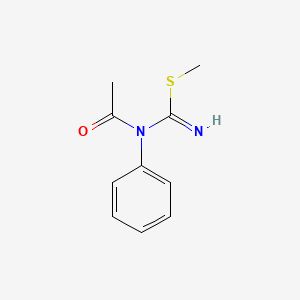
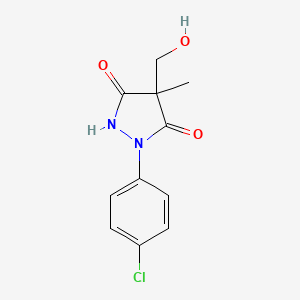
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)

![[(Octan-3-yl)oxy]acetic acid](/img/structure/B14358572.png)
![9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]-](/img/structure/B14358574.png)
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
![3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14358590.png)
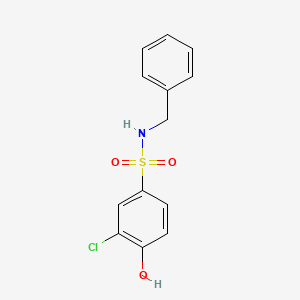
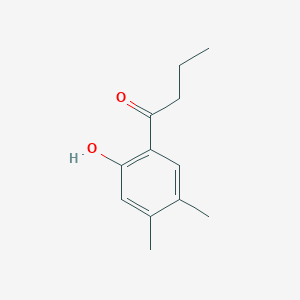
![[Nitroso(1-phenylpropan-2-yl)amino]acetic acid](/img/structure/B14358616.png)
![1-[4-(Fluoromethyl)phenyl]propan-1-one](/img/structure/B14358619.png)
